molecular formula C19H18FN3O4S2 B6556581 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)propanamide CAS No. 1040667-58-0

3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)propanamide

Cat. No.: B6556581
CAS No.: 1040667-58-0
M. Wt: 435.5 g/mol
InChI Key: KWEOJHINVLNFGY-UHFFFAOYSA-N
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Description

3-[2-(4-Fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)propanamide is a synthetic small molecule featuring a 2-aminothiazole core functionalized with a 4-fluorobenzenesulfonamide group and an N-(2-methoxyphenyl)propanamide side chain. This multi-functional structure is of significant interest in medicinal chemistry and biochemical research. Compounds containing the 2-aminothiazole sulfonamide scaffold have demonstrated potent inhibitory activity against a range of therapeutic enzyme targets, including urease, α-glucosidase, and α-amylase, making them promising candidates for metabolic disorder and infectious disease research . Furthermore, N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective negative allosteric modators for the Zinc-Activated Channel (ZAC), representing valuable pharmacological tools for probing the physiological functions of this atypical Cys-loop receptor . The incorporation of the amide bond, one of the most prevalent functional groups in pharmaceuticals, enhances the drug-like properties of this compound and its potential for target interaction . This product is intended for research purposes by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S2/c1-27-17-5-3-2-4-16(17)22-18(24)11-8-14-12-28-19(21-14)23-29(25,26)15-9-6-13(20)7-10-15/h2-7,9-10,12H,8,11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEOJHINVLNFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)propanamide is a synthetic compound notable for its diverse biological activities. This compound features a thiazole ring and a sulfonamide group, which contribute to its pharmacological properties. The focus of this article is to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16FN3O4SC_{17}H_{16}FN_{3}O_{4}S, with a molecular weight of approximately 409.5 g/mol. The structural characteristics include:

  • Thiazole ring : Known for antimicrobial and anticancer properties.
  • Sulfonamide group : Associated with antibacterial activity.
  • Methoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key metabolic enzymes involved in various biochemical pathways, potentially leading to therapeutic effects against diseases like cancer and bacterial infections.
  • Receptor Modulation : Interaction with specific receptors can modulate physiological responses, impacting processes such as inflammation and cell proliferation.

Biological Activities

Research has indicated that compounds similar to this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Effective against a range of bacterial strains due to the presence of the sulfonamide moiety.
  • Anticancer Properties : Thiazole derivatives have shown cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology.
  • Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this structure:

  • Antibacterial Activity : A study demonstrated that thiazole derivatives exhibit potent antibacterial effects against resistant strains of bacteria. The mechanism was linked to the inhibition of bacterial enzyme systems essential for survival .
  • Cytotoxicity Against Cancer Cells : Research showed that similar thiazole compounds induced apoptosis in cancer cell lines through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing cytotoxicity .
  • Clinical Applications : A clinical trial explored the use of thiazole-based compounds in treating endometriosis, showing promising results in reducing symptoms and improving quality of life for patients .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial enzymes
AnticancerInduction of apoptosis
Anti-inflammatoryModulation of inflammatory pathways

Comparison with Similar Compounds

Key Structural Features :

  • Thiazole core : Enhances metabolic stability and binding affinity.
  • 2-Methoxyphenyl propanamide : Provides lipophilicity and π-π stacking interactions.

Theoretical Molecular Formula : C19H17FN3O4S2
Molecular Weight : ~447.5 g/mol (calculated).

Comparison with Similar Compounds

The compound’s structural analogs are identified from the evidence, focusing on thiazole derivatives, sulfonamide-containing compounds, and propanamide-linked molecules.

Structural Analogs from (Arab Journal of Medicinal Chemistry, 2020)

Compounds 7c–7f (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides) share a thiazole-oxadiazole-sulfanyl-propanamide scaffold but differ in substituents:

Compound Substituent on Phenyl Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
7c 3-Methylphenyl C16H17N5O2S2 375.5 134–136
7d 4-Methylphenyl C16H17N5O2S2 375.5 140–142
7e 2,4-Dimethylphenyl C17H19N5O2S2 389.5 150–152
7l 4-Ethoxyphenyl C16H17N5O2S2 375.5 177–178

Key Differences :

  • The 2-methoxyphenyl substituent (vs. methyl/ethoxy in 7c–7l) may enhance lipophilicity and alter pharmacokinetics .

Sulfonamide-Containing Analogs (, International Journal of Molecular Sciences, 2014)

Compounds 7–9 (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ) feature sulfonyl groups and triazole-thione cores.

Comparison :

  • The target compound’s sulfonamide group is directly attached to the thiazole ring, whereas analogs in use sulfonyl groups linked to triazoles.
  • IR spectra of sulfonamide-containing compounds () show characteristic C=S stretches at 1247–1255 cm<sup>−1</sup> , which would align with the target compound’s sulfonamido vibrations .

Propanamide-Linked Thiazole Derivatives ( and )

  • : 3-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-fluorophenyl)methyl]propanamide (C20H25FN4O2S, MW 404.5).
  • : 3-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide (C22H30N4O2S, MW 414.6).

Comparison :

  • Both analogs use cyclohexylcarbamoyl substituents on the thiazole, whereas the target compound employs a 4-fluorobenzenesulfonamido group. This substitution increases molecular weight (~447.5 vs. 404–414 g/mol) and polarity.
  • The 2-methoxyphenyl group in the target compound may improve aromatic interactions compared to aliphatic chains in and .

Fluorophenyl-Containing Analogs ( and )

  • : 3-(4-Fluorophenyl)-propanamide derivatives (e.g., 3l ) exhibit fluorophenyl groups linked to piperazine-propanamide scaffolds.
  • : 2-(4-Fluorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide (C19H19FN2O3, MW 346.4).

Comparison :

  • Fluorine substituents enhance metabolic stability and electronegativity. The target compound’s 4-fluorobenzenesulfonamido group may confer similar advantages.
  • The absence of a morpholine or piperazine ring in the target compound reduces basicity compared to and analogs .

Predicted Spectral Data :

  • IR : C=S stretch (~1250 cm<sup>−1</sup>), NH stretches (~3278–3414 cm<sup>−1</sup>) .
  • <sup>1</sup>H-NMR : Signals for 2-methoxyphenyl (δ 3.8–4.0 ppm for OCH3), thiazole protons (δ 7.0–8.0 ppm), and sulfonamide NH (δ 10–11 ppm) .

Preparation Methods

Thiazole Core Construction

The 1,3-thiazole moiety is central to the target molecule. A modified Hantzsch thiazole synthesis is typically employed, leveraging α-haloketones and thiourea derivatives. For instance, 2-aminothiazole intermediates can be generated via cyclization of thioureas with α-bromo ketones . In the context of this compound, the thiourea precursor must already bear the 4-fluorobenzenesulfonamide group to ensure proper regioselectivity.

Example Protocol :

  • React 4-fluorobenzenesulfonyl chloride with thiourea in anhydrous dichloromethane (DCM) under nitrogen, yielding N-(4-fluorobenzenesulfonyl)thiourea.

  • Treat the thiourea with 4-bromoacetoacetate in ethanol under reflux (12 h), forming 2-(4-fluorobenzenesulfonamido)-4-methylthiazole-5-carboxylate .

  • Hydrolyze the ester to the carboxylic acid using NaOH in methanol/water (yield: 78%) .

Key Characterization :

  • IR : Absorption bands at 1680 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (S=O asymmetric stretch) .

  • ¹H NMR : Singlets for thiazole protons (δ 7.2–7.5 ppm) and sulfonamide NH (δ 10.1 ppm) .

Sulfonamide Functionalization

Introducing the 4-fluorobenzenesulfonamido group at the thiazole’s 2-position requires careful timing. Post-cyclization sulfonylation is less efficient due to steric hindrance; thus, pre-functionalization of the thiourea precursor is preferred .

Optimized Sulfonylation :

  • Combine 2-aminothiazole with 4-fluorobenzenesulfonyl chloride (1.2 equiv) in pyridine at 0°C.

  • Stir for 4 h, then pour into ice-water to precipitate the product (yield: 85%) .

Analytical Data :

  • HR-MS : m/z calculated for C₉H₆FNO₃S₂ [M+H]⁺: 288.12; found: 288.15 .

  • ¹³C NMR : Quaternary carbons at δ 152.3 (C-2 thiazole) and 165.8 (SO₂) .

Propanamide Chain Assembly

The propanamide linker is constructed via acylation of 2-methoxyaniline with a thiazole-bearing carboxylic acid. Activation of the acid is critical for efficient coupling.

Stepwise Procedure :

  • Convert the thiazole carboxylic acid to its acid chloride using oxalyl chloride in DCM (0°C, 2 h) .

  • React the acid chloride with 2-methoxyaniline (1.5 equiv) in tetrahydrofuran (THF) with triethylamine (TEA) as base (yield: 91%) .

Alternative Approach :

  • Use EDCl/HOBt coupling: Mix the acid (1 equiv), EDCl (1.2 equiv), HOBt (1.1 equiv), and 2-methoxyaniline (1.5 equiv) in DMF at RT for 24 h (yield: 88%) .

Characterization Highlights :

  • IR : Amide C=O stretch at 1656 cm⁻¹ and N-H bend at 3381 cm⁻¹ .

  • ¹H NMR : Methoxy singlet at δ 3.84 ppm and amide NH at δ 9.8 ppm .

Coupling and Final Assembly

The complete molecule is assembled by connecting the propanamide chain to the functionalized thiazole. Michael addition or nucleophilic substitution strategies are applicable.

Nucleophilic Substitution :

  • React 3-(2-methoxyphenyl)propanoyl chloride with 2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl lithium (generated via LDA) in THF at −78°C (yield: 67%) .

Michael Addition :

  • Treat 4-(acryloyl)thiazole with 2-methoxyaniline in ethanol catalyzed by DBU (yield: 74%) .

Comparative Analysis of Synthetic Routes

MethodConditionsYieldKey Advantage
Hantzsch + EDCl/HOBtDMF, RT, 24 h88%Mild conditions, high purity
Acid Chloride + TEATHF, 0°C → RT, 4 h91%Rapid reaction, scalable
Michael Addition + DBUEthanol, reflux, 8 h74%Avoids coupling agents

Challenges and Optimization

  • Regioselectivity : Pre-functionalizing thiourea ensures correct sulfonamide placement .

  • Solubility : Polar aprotic solvents (DMF, acetone) enhance intermediate solubility .

  • Purification : Recrystallization from ethanol or acetonitrile yields needle-like crystals .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)propanamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
  • Step 2 : Sulfonamide coupling using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Step 3 : Amide bond formation between the thiazole intermediate and 2-methoxyphenylamine using coupling agents like EDC/HOBt .
    • Optimization : Reaction parameters (temperature, solvent polarity, catalyst) are systematically varied. For example, ethanol or DMF may enhance solubility, while temperatures of 60–80°C improve yield. Purity is validated via HPLC (>95%) and NMR .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry of the thiazole ring and sulfonamide linkage.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereoelectronic effects of the 4-fluorophenyl and 2-methoxyphenyl groups .
    • Data Interpretation : Cross-referencing spectral data with computational models (e.g., DFT) ensures structural accuracy .

Q. What are the preliminary biological screening protocols for this compound?

  • Assays :

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Testing against COX-2 or kinases via fluorometric assays.
  • Solubility and stability : Assessed in PBS or simulated gastric fluid using UV-Vis spectroscopy .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-fluoro vs. 4-methoxy) influence biological activity?

  • SAR Analysis :

  • The 4-fluorobenzenesulfonamide group enhances electrophilicity, improving target binding (e.g., sulfonamide-based enzyme inhibition).
  • The 2-methoxyphenylamide moiety increases lipophilicity, affecting membrane permeability. Comparative studies with analogs show a 10–20% variance in IC50_{50} values .
    • Methodology : Substituent effects are quantified via Hammett constants (σ\sigma) and correlated with activity using QSAR models .

Q. What strategies resolve contradictions in activity data across different cell lines?

  • Case Study : Discrepancies in IC50_{50} values (e.g., higher potency in HeLa vs. MCF-7) may arise from:

  • Cellular uptake differences : Measured via LC-MS intracellular concentration analysis.
  • Metabolic stability : Assessed using liver microsome assays.
  • Target redundancy : siRNA knockdowns identify off-target interactions .
    • Resolution : Multi-omics approaches (proteomics/transcriptomics) clarify mechanism-of-action inconsistencies .

Q. How is the compound’s binding mode elucidated with potential protein targets?

  • Techniques :

  • Molecular Docking : AutoDock Vina or Glide predicts interactions with COX-2 or EGFR kinases.
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (konk_{on}/koffk_{off}).
  • Microscale Thermophoresis (MST) : Quantifies affinity in physiological buffers .
    • Validation : Co-crystallization with targets (e.g., PDB ID: 8QW) confirms docking predictions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Critical Factors :

  • Chiral intermediates : Use of enantioselective catalysts (e.g., BINAP-Ru complexes) for asymmetric synthesis.
  • Purification : Chiral HPLC or crystallization in heptane/ethyl acetate mixtures ensures >99% ee.
  • Process Analytics : PAT tools monitor critical quality attributes (CQAs) in real-time .

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